2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester
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Overview
Description
2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core, which is achieved through a Pictet-Spengler reaction. This involves the condensation of a 2,5-dimethoxyphenylacetaldehyde with an amine, followed by cyclization under acidic conditions.
Hydroxylation: The next step involves the hydroxylation of the isoquinoline core to introduce the hydroxy group at the 4a position. This can be achieved using a suitable oxidizing agent such as m-chloroperbenzoic acid.
Acetylation: The hydroxylated isoquinoline is then acetylated using acetic anhydride to introduce the acetylamino group.
Thiophene Ring Formation: The thiophene ring is synthesized separately through a series of reactions involving the formation of a 4,5-dimethylthiophene-3-carboxylic acid. This is then esterified using methanol and a strong acid catalyst like sulfuric acid.
Coupling: The final step involves coupling the isoquinoline derivative with the thiophene ester through an amide bond formation. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group at the 4a position can be oxidized to a ketone using oxidizing agents such as Jones reagent or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Formation of a ketone at the 4a position.
Reduction: Formation of an alcohol from the ester group.
Substitution: Replacement of methoxy groups with other nucleophiles.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its isoquinoline core.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, especially those containing multiple functional groups.
Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in neurotransmission, such as monoamine oxidase and serotonin receptors.
Pathways Involved: The compound may modulate neurotransmitter levels and receptor activity, leading to changes in neuronal signaling and function.
Comparison with Similar Compounds
Similar Compounds
- **2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid
- **2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester
Uniqueness
The uniqueness of 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester lies in its combination of functional groups and structural features, which confer specific chemical and biological properties
Biological Activity
The compound 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester (hereafter referred to as "Compound X") has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of Compound X, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound X has a complex chemical structure characterized by several functional groups that contribute to its biological activity. The molecular formula is C27H36N2O5S, indicating the presence of methoxy, hydroxy, and thiophene moieties which are known to influence biological interactions.
Anticancer Activity
Compound X has been evaluated for its cytotoxic effects against various cancer cell lines. Research indicates that it exhibits significant antiproliferative activity:
- Cell Lines Tested : The compound was tested against several human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- IC50 Values :
- MCF-7: IC50 = 10.97 µM
- A549: IC50 = 2.67 ± 0.06 µM
- HCT116: IC50 values were also notable but specific data was less conclusive.
These findings suggest that Compound X may inhibit cell growth through mechanisms involving apoptosis and disruption of cell cycle progression.
The mechanisms through which Compound X exerts its anticancer effects are still being elucidated. Preliminary studies indicate that it may function through:
- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit NF-kB activity, which is crucial in regulating genes involved in cell proliferation and survival.
- Induction of Apoptosis : Treatment with Compound X resulted in increased markers of apoptosis in treated cells, indicating a potential pathway for its anticancer effects.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that the generation of ROS may play a role in its cytotoxicity, leading to oxidative stress and subsequent cell death.
Structure-Activity Relationship (SAR)
The structural components of Compound X significantly influence its biological activity:
- Methoxy Groups : The presence of methoxy groups has been associated with enhanced lipophilicity, improving cellular uptake.
- Isoquinoline Core : Isoquinoline derivatives are known for their diverse pharmacological activities, including antitumor effects.
- Thiol Group : The thiophene moiety may contribute to interactions with various biological targets, enhancing the compound's overall efficacy.
Study 1: Antiproliferative Effects on MCF-7 Cells
In a controlled study, MCF-7 cells were treated with varying concentrations of Compound X. The results demonstrated a dose-dependent reduction in viability, with significant effects observed at concentrations above 10 µM. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
Study 2: A549 Cell Line Analysis
A549 cells treated with Compound X showed a marked decrease in proliferation rates. Flow cytometry analysis indicated that treatment led to G1 phase arrest, suggesting that the compound interferes with the cell cycle progression.
Summary Table of Biological Activities
Activity | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antiproliferative | MCF-7 | 10.97 | Induction of apoptosis |
Antiproliferative | A549 | 2.67 | NF-kB inhibition |
Cell Cycle Arrest | A549 | Not specified | G1 phase arrest |
Properties
Molecular Formula |
C27H36N2O6S |
---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
methyl 2-[[2-[1-(2,5-dimethoxyphenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C27H36N2O6S/c1-16-17(2)36-25(23(16)26(31)35-5)28-22(30)15-29-13-12-27(32)11-7-6-8-20(27)24(29)19-14-18(33-3)9-10-21(19)34-4/h9-10,14,20,24,32H,6-8,11-13,15H2,1-5H3,(H,28,30) |
InChI Key |
UELADTJVDCZMTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCC3(CCCCC3C2C4=C(C=CC(=C4)OC)OC)O)C |
Origin of Product |
United States |
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